![molecular formula C20H18ClN3O4 B2804213 [2-(4-Chloroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate CAS No. 807338-39-2](/img/structure/B2804213.png)
[2-(4-Chloroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have wide applicability in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been a topic of considerable interest. Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines are diverse and depend on the substituents present on the naphthyridine core .Aplicaciones Científicas De Investigación
Gastric Antisecretory Properties
Research on 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, closely related to the compound , has demonstrated potent gastric antisecretory properties. These compounds were found to effectively lower total acid output in rat models, suggesting their potential for treating conditions related to excessive gastric acid secretion. The study detailed dose-response evaluations of specific derivatives, highlighting their greater potency compared to known antisecretory drugs like cimetidine (Santilli et al., 1987).
Antibacterial Activity
Several studies have focused on the synthesis and evaluation of naphthyridine derivatives, including the compound of interest, for their antibacterial properties. These derivatives have shown significant in vitro and in vivo antibacterial activity against a range of pathogens. One notable study synthesized a series of 1,8-naphthyridine derivatives, demonstrating enhanced antibacterial efficacy against Pseudomonas aeruginosa, a challenging bacterial pathogen. The structural modifications of these compounds significantly influence their antibacterial potency and spectrum (Hirose et al., 1982).
Synthetic Pathways and Intermediate Production
Research has also explored efficient synthetic pathways to create naphthyridine derivatives, including the compound , highlighting their significance as intermediates for further chemical transformations. Microwave-assisted synthesis methods have been developed to streamline the production of naphthyridine derivatives, reducing reaction times and steps compared to traditional methods. These advancements in synthesis techniques underscore the importance of naphthyridine derivatives as versatile intermediates in organic chemistry (Leyva-Ramos et al., 2017).
Cytotoxic Activity Against Cancer Cells
Naphthyridine derivatives, closely related to the compound of interest, have been evaluated for their cytotoxic activity against various cancer cell lines. These studies have identified specific derivatives with potent cytotoxicity, suggesting their potential as leads for the development of new anticancer agents. The structure-activity relationship analyses within these studies have provided valuable insights into the molecular features contributing to the cytotoxic effects of naphthyridine derivatives (Deady et al., 2005).
Mecanismo De Acción
Direcciones Futuras
The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . The future directions in this field may involve the development of new synthetic methodologies for the construction of medicinally important scaffolds .
Propiedades
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-3-24-10-16(18(26)15-9-4-12(2)22-19(15)24)20(27)28-11-17(25)23-14-7-5-13(21)6-8-14/h4-10H,3,11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREBCSIRCXKTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chloroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2804131.png)
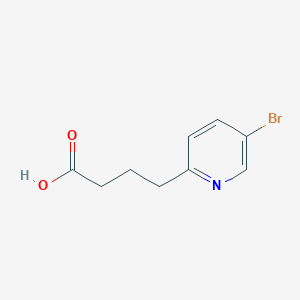
![2-(2-chlorophenyl)-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2804133.png)
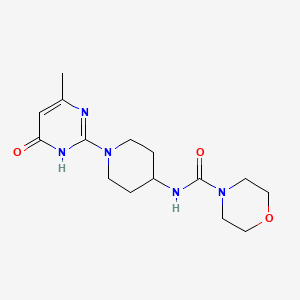
![N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine](/img/structure/B2804137.png)
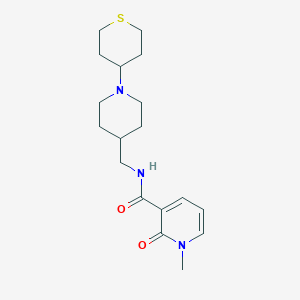
![3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride](/img/structure/B2804139.png)
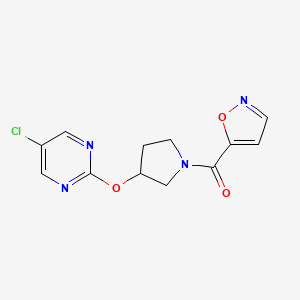
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2804143.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide](/img/structure/B2804146.png)
![2-cyclohexyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2804148.png)

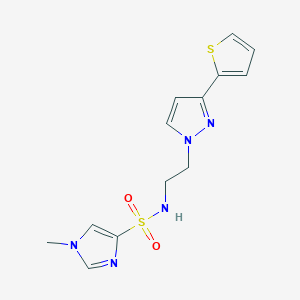
![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea](/img/structure/B2804152.png)